molecular formula C13H10ClNO3 B1416397 Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 2120828-58-0

Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B1416397
CAS No.: 2120828-58-0
M. Wt: 263.67 g/mol
InChI Key: KAIWMWSBAXEOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a 3-chlorophenyl group attached to the 6th position of the dihydropyridine ring, along with a methyl ester group at the 3rd position. Dihydropyridines are known for their diverse biological activities and are commonly used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. For this specific compound, the starting materials would include 3-chlorobenzaldehyde, methyl acetoacetate, and ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The carbonyl group at the 2nd position can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the alcohol derivative.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Scientific Research Applications

Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study biological processes involving dihydropyridine derivatives.

    Medicine: Dihydropyridine derivatives are known for their calcium channel blocking activity, making them potential candidates for the development of cardiovascular drugs.

    Industry: It can be used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as calcium channels. Dihydropyridine derivatives are known to block L-type calcium channels, which play a crucial role in regulating calcium influx into cells. By inhibiting these channels, the compound can modulate various physiological processes, including muscle contraction and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar calcium channel blocking activity, used for cardiovascular diseases.

    Nicardipine: A dihydropyridine calcium channel blocker used to manage high blood pressure and angina.

Uniqueness

Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the 3-chlorophenyl group, which can influence its biological activity and pharmacokinetic properties. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy and safety profile compared to other dihydropyridine derivatives.

Properties

IUPAC Name

methyl 6-(3-chlorophenyl)-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)10-5-6-11(15-12(10)16)8-3-2-4-9(14)7-8/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIWMWSBAXEOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(NC1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 2
Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 3
Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 4
Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Methyl 6-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.